N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6S/c25-18(13-3-6-15(7-4-13)31(26,27)24-9-1-2-10-24)21-20-23-22-19(30-20)14-5-8-16-17(11-14)29-12-28-16/h3-8,11H,1-2,9-10,12H2,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDMZMDYHBWSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, examining its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The key steps include:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazines and carboxylic acids.
- Sulfonamide Formation : The introduction of the pyrrolidine ring is accomplished through sulfonamide chemistry, which enhances the compound's solubility and biological activity.
- Final Coupling : The benzamide moiety is added to complete the structure.
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. For example, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4e | Sarcina | 80 nM |
| 4e | Staphylococcus aureus | 110 nM |
| 6c | Sarcina | 90 nM |
This data indicates a promising antibacterial profile, especially against resistant strains.
Anti-inflammatory Activity
In vivo studies have indicated that related oxadiazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). For instance, compounds with similar structures showed a significant reduction in inflammation markers in animal models.
| Compound | COX Inhibition IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
These findings suggest that this class of compounds may serve as effective anti-inflammatory agents with a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have revealed cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 1.9 |
| HepG2 | 5.4 |
| HT-29 | 6.5 |
The mechanism appears to involve apoptosis induction via caspase pathways, suggesting a multifaceted approach to targeting cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, disrupting the inflammatory pathway.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways, leading to cell death.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with derivatives led to a significant reduction in infection rates compared to standard therapies.
- Anti-inflammatory Trials : Patients suffering from chronic inflammatory diseases reported marked improvement when treated with compounds similar to this compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Comparison with N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Structural Differences :
- Benzodioxole vs. Dihydrobenzodioxin : The target compound contains a benzo[d][1,3]dioxol group, whereas the analog features a 2,3-dihydro-1,4-benzodioxin ring. The latter introduces a six-membered saturated dioxane ring, reducing aromaticity but increasing conformational flexibility .
- Sulfonamide Substituent : The target uses pyrrolidine (5-membered), while the analog employs 4-methylpiperidine (6-membered). Piperidine derivatives often exhibit higher lipophilicity (logP) due to the additional methyl group and larger ring size .
Physicochemical Implications :
Property Target Compound Analog (Dihydrobenzodioxin) Molecular Weight ~457.47 g/mol ~471.50 g/mol Aromatic Rings 2 (benzodioxole + benzamide) 1 (dihydrobenzodioxin) Predicted logP ~2.8 ~3.1 The dihydrobenzodioxin analog’s lower aromaticity may reduce plasma protein binding, while its higher logP suggests improved membrane permeability .
Comparison with 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide
- Structural Differences: Heterocyclic Core: The target uses 1,3,4-oxadiazole, whereas the analog employs a thiazole ring. Substituents: The analog includes a cyclopropanecarboxamide group, which introduces steric constraints and may limit rotational freedom compared to the target’s pyrrolidine sulfonyl group .
Synthetic Pathways :
The target compound’s synthesis likely involves coupling of 5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-amine with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride. In contrast, the thiazole analog requires cyclopropane carboxamide conjugation under anhydrous pyridine conditions .
Comparison with 4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic Acid
- Functional Group Variation: The analog replaces the pyrrolidine sulfonyl group with a thioxo-oxadiazole-pyrrolidinone system. The benzoic acid moiety in the analog enhances hydrophilicity (predicted logP ~1.9) compared to the target’s benzamide (logP ~2.8) .
Biological Relevance :
Thioxo-oxadiazoles are associated with antibacterial activity, as seen in compound 8 (MIC = 8 µg/mL against S. aureus), whereas the target’s pyrrolidine sulfonyl group may favor kinase inhibition due to sulfonamide’s affinity for ATP-binding pockets .
Key Research Findings and Trends
Heterocycle Impact : Oxadiazoles (target) vs. thiadiazoles () or thiazoles () show distinct electronic profiles, influencing target selectivity and metabolic pathways .
Sulfonamide vs. Carboxamide : Sulfonamide-containing compounds (target, ) generally exhibit higher bioavailability than carboxamides () due to improved solubility and resistance to esterase-mediated hydrolysis .
Substituent Flexibility : Piperidine/cyclopropane groups (–4) introduce steric effects that may hinder binding to rigid enzyme active sites compared to pyrrolidine’s compact structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
